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molecular formula C10H12N4 B1354858 (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine

(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1354858
M. Wt: 188.23 g/mol
InChI Key: GRERKWAIZGIGIM-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A reaction mixture comprising of tert-butyl prop-2-yn-1-ylcarbamate (219 mg, 1.411 mmol), (azidomethyl)benzene (188 mg, 1.411 mmol), copper (II) acetate (25.6 mg, 0.141 mmol) and sodium L-ascorbate (55.9 mg, 0.282 mmol) in tert-butanol (20 ml)/water (20 ml) was stirred for 18 hours at room temperature. The reaction mixture was acidified to pH1 using 6M HCl, then saturated with solid NaCl. The reaction mixture was concentrated under pressure to yield a green aqueous solution. The mixture was diluted with ethyl acetate and the organics were removed and dried (MgSO4). Concentration under reduced pressure afforded an orange oil. The oil was loaded on to a 10 g SCX2 cartridge, and this was washed with water and methanol. The product was then eluted with 2M ammonia in methanol. The solution was then concentrated to afford the title compound.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
55.9 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4]C(=O)OC(C)(C)C)[C:2]#[CH:3].[N:12]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[N+:13]=[N-:14].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].Cl.[Na+].[Cl-]>C(O)(C)(C)C.C(OCC)(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O>[CH2:15]([N:12]1[CH:3]=[C:2]([CH2:1][NH2:4])[N:14]=[N:13]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
188 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC=C1
Name
Quantity
55.9 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
25.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under pressure
CUSTOM
Type
CUSTOM
Details
to yield a green aqueous solution
CUSTOM
Type
CUSTOM
Details
the organics were removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded an orange oil
WASH
Type
WASH
Details
this was washed with water and methanol
WASH
Type
WASH
Details
The product was then eluted with 2M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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